
2-(4-Biphenylyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Biphenylyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives Imidazoles are an important class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenylyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Brønsted acids or metal catalysts may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenylyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(4-Biphenylyl)imidazole-5-ketone.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(4-Biphenylyl)imidazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Biphenylyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the biphenyl group, resulting in different chemical properties.
4-Biphenylcarboxaldehyde: Contains the biphenyl group but lacks the imidazole ring.
2-(4-Biphenylyl)imidazole: Similar structure but lacks the hydroxyl group at the 5-position.
Uniqueness
2-(4-Biphenylyl)imidazole-5-methanol is unique due to the presence of both the biphenyl group and the hydroxyl group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(4-Biphenylyl)imidazole-5-methanol, also known as 2-butyl-4-chloro-1H-imidazol-5-yl methanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃ClN₂O, with a molecular weight of approximately 252.71 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, and a biphenyl moiety that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent functionalization. For example, one method involves the reaction of 4-(bromomethyl)biphenyl with imidazole in a solvent like acetonitrile under controlled conditions to yield the desired product .
Anticancer Activity
Research has indicated that imidazole derivatives, including this compound, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation by interfering with key cellular processes such as DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that related imidazole derivatives can effectively induce apoptosis in various cancer cell lines .
Antioxidant Properties
The compound also demonstrates antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The structural characteristics of imidazole derivatives contribute to their ability to act as effective antioxidants. In particular, studies have shown that certain substituted imidazoles exhibit enhanced antiradical capacities compared to their unsubstituted counterparts .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been reported that similar compounds exhibit moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds indicate their potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of imidazole derivatives on human dermal fibroblast cells (HFF-1), it was found that certain concentrations of these compounds maintained high cellular viability while others led to significant reductions in viability at higher doses .
- Antioxidant Mechanisms : A series of bifunctional 2H-imidazoles were synthesized and tested for their antioxidant capacities using various assays (e.g., DPPH assay). The results indicated that these compounds exhibited significant antioxidant activity through mechanisms involving hydrogen atom transfer .
Research Findings Summary
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[2-(4-phenylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C16H14N2O/c19-11-15-10-17-16(18-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,17,18) |
InChI Key |
FUOSRQLHCNGZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.